molecular formula C17H23NO2 B5449332 N-(2-adamantyl)-N-ethylfuran-2-carboxamide

N-(2-adamantyl)-N-ethylfuran-2-carboxamide

Cat. No.: B5449332
M. Wt: 273.37 g/mol
InChI Key: XDVDNOUHADKFRG-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-N-ethylfuran-2-carboxamide is a compound that features an adamantane moiety, which is a polycyclic cage molecule known for its high symmetry and remarkable properties. The adamantane structure is often utilized in various fields due to its stability and unique characteristics. The furan-2-carboxamide part of the molecule adds to its chemical versatility, making it a compound of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-N-ethylfuran-2-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through various radical-based reactions. These reactions often involve the use of carbocation or radical intermediates that provide stability and reactivity unique to adamantane derivatives .

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale radical functionalization processes. These processes are optimized for high yield and selectivity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-N-ethylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: Reduction reactions can convert adamantanone derivatives back to adamantane.

    Substitution: The furan-2-carboxamide part can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as phosphorus pentasulfide. Radical initiators and catalysts are also frequently employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions include various functionalized adamantane derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-(2-adamantyl)-N-ethylfuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-N-ethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with lipid bilayers, enhancing the compound’s ability to penetrate cell membranes. This property is particularly useful in drug delivery systems, where the compound can act as an anchor in the lipid bilayer, facilitating the delivery of therapeutic agents .

Comparison with Similar Compounds

N-(2-adamantyl)-N-ethylfuran-2-carboxamide can be compared with other adamantane derivatives, such as:

    Amantadine: Known for its antiviral activity against Influenza A.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Hemantane: Exhibits antiparkinsonian effects.

The uniqueness of this compound lies in its combination of the adamantane moiety with the furan-2-carboxamide structure, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it a valuable subject of study for the development of new materials, drugs, and chemical processes.

Properties

IUPAC Name

N-(2-adamantyl)-N-ethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-2-18(17(19)15-4-3-5-20-15)16-13-7-11-6-12(9-13)10-14(16)8-11/h3-5,11-14,16H,2,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVDNOUHADKFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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